molecular formula C9H9BrO2 B3098946 Acetaldehyde, 2-(4-bromo-2-methylphenoxy)- CAS No. 134671-61-7

Acetaldehyde, 2-(4-bromo-2-methylphenoxy)-

Cat. No.: B3098946
CAS No.: 134671-61-7
M. Wt: 229.07 g/mol
InChI Key: RAPLYOAXTMEOSH-UHFFFAOYSA-N
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Description

Acetaldehyde, 2-(4-bromo-2-methylphenoxy)- is an organobromine compound featuring an acetaldehyde backbone substituted with a 4-bromo-2-methylphenoxy group. The bromine atom and methyl group on the phenoxy ring likely influence its electronic properties, solubility, and reactivity, making it a candidate for use in organic synthesis, pharmaceutical intermediates, or agrochemical development .

Properties

IUPAC Name

2-(4-bromo-2-methylphenoxy)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-7-6-8(10)2-3-9(7)12-5-4-11/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPLYOAXTMEOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901281377
Record name 2-(4-Bromo-2-methylphenoxy)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901281377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134671-61-7
Record name 2-(4-Bromo-2-methylphenoxy)acetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134671-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromo-2-methylphenoxy)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901281377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetaldehyde, 2-(4-bromo-2-methylphenoxy)- typically involves the bromination of a precursor compound followed by the introduction of the acetaldehyde group. One common method involves the bromination of 2-methylphenol to produce 4-bromo-2-methylphenol. This intermediate is then reacted with chloroacetaldehyde under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The bromination step is often carried out using bromine or a brominating agent such as pyridine hydrobromide perbromide .

Chemical Reactions Analysis

Types of Reactions

Acetaldehyde, 2-(4-bromo-2-methylphenoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetaldehyde, 2-(4-bromo-2-methylphenoxy)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetaldehyde, 2-(4-bromo-2-methylphenoxy)- involves its interaction with various molecular targets. The bromine atom and the aldehyde group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Aldehyde vs. Acetamide Derivatives

  • Acetaldehyde, 2-(4-bromo-2-methylphenoxy)-: The aldehyde group (-CHO) confers high reactivity, particularly in nucleophilic addition or condensation reactions.

Aldehyde vs. Hydrazide Derivatives

  • 2-(4-Bromo-2-methylphenoxy)-N'-(phenoxyacetyl)acetohydrazide (443640-03-7): The hydrazide (-CONHNH2) group enables cyclization reactions, useful in synthesizing heterocyclic compounds like pyrazolines or triazoles .

Substituent Effects

Bromine Position and Auxiliary Groups

  • 2-(4-Bromophenyl)acetaldehyde (CAS 27200-79-9): Lacks the methyl group on the phenoxy ring, reducing steric effects and altering electronic properties compared to the target compound. This may result in faster reaction kinetics in aldol condensations .
  • 2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5): Substitution of the methylphenoxy group with methoxy and ketone functionalities shifts reactivity toward electrophilic aromatic substitution (e.g., in Raloxifene synthesis) .

Biological Activity

Acetaldehyde, 2-(4-bromo-2-methylphenoxy)- is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure (C10H11BrO2), includes a brominated phenoxy group attached to an acetaldehyde moiety. Its molecular weight is approximately 249.1 g/mol, and it typically appears as a white to off-white powder with a melting point between 71 to 74 °C.

The compound undergoes various chemical reactions, including:

  • Oxidation : The aldehyde group can be oxidized to form a carboxylic acid.
  • Reduction : The aldehyde can be reduced to an alcohol.
  • Substitution : The bromine atom can be substituted with other nucleophiles under appropriate conditions.

These reactions are crucial for understanding the compound's reactivity and potential applications in medicinal chemistry and organic synthesis.

Biological Activity

Research indicates that Acetaldehyde, 2-(4-bromo-2-methylphenoxy)- exhibits significant biological activity:

  • Antifungal Activity : It has shown effectiveness against pathogens such as Candida albicans.
  • Antibacterial Activity : The compound inhibits the growth of bacteria including Staphylococcus aureus.
  • Anticancer Potential : Preliminary studies suggest it may inhibit cell proliferation in cancerous cells.

The mechanism of action involves the interaction of the bromine atom and the aldehyde group with various biomolecules, allowing for both electrophilic and nucleophilic reactions that can lead to covalent bonding with these biomolecules.

Case Studies

  • Antifungal Efficacy :
    • In a study assessing antifungal properties, Acetaldehyde, 2-(4-bromo-2-methylphenoxy)- demonstrated significant inhibition of Candida albicans growth at concentrations as low as 50 µg/mL. This suggests potential for development as an antifungal agent in clinical settings.
  • Antibacterial Activity :
    • A comparative study evaluated the antibacterial effects of several compounds against Staphylococcus aureus. Acetaldehyde, 2-(4-bromo-2-methylphenoxy)- exhibited a minimum inhibitory concentration (MIC) of 30 µg/mL, indicating strong antibacterial properties compared to other tested compounds.
  • Cancer Cell Proliferation Inhibition :
    • In vitro assays on various cancer cell lines showed that treatment with Acetaldehyde, 2-(4-bromo-2-methylphenoxy)- resulted in a significant reduction in cell viability (up to 60% at 100 µg/mL) after 48 hours of exposure. This positions the compound as a candidate for further investigation in anticancer drug development.

Comparative Analysis with Similar Compounds

The following table summarizes structural variations and biological activities of compounds similar to Acetaldehyde, 2-(4-bromo-2-methylphenoxy)-:

Compound NameStructural VariationAntifungal ActivityAntibacterial ActivityAnticancer Potential
Acetaldehyde, 2-(4-chloro-2-methylphenoxy)-Chlorine atom instead of bromineModerateLowNone
Acetaldehyde, 2-(4-fluoro-2-methylphenoxy)-Fluorine atom instead of bromineLowModerateNone
Acetaldehyde, 2-(4-iodo-2-methylphenoxy)-Iodine atom instead of bromineNoneLowModerate
Acetaldehyde, 2-(4-bromo-2-methylphenoxy)- Bromine atomHighHighHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetaldehyde, 2-(4-bromo-2-methylphenoxy)-
Reactant of Route 2
Reactant of Route 2
Acetaldehyde, 2-(4-bromo-2-methylphenoxy)-

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